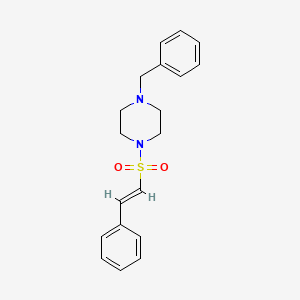

(E)-1-benzyl-4-(styrylsulfonyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-24(23,16-11-18-7-3-1-4-8-18)21-14-12-20(13-15-21)17-19-9-5-2-6-10-19/h1-11,16H,12-15,17H2/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCLLEUTXFVXRL-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of E 1 Benzyl 4 Styrylsulfonyl Piperazine

Precursor Synthesis Strategies for Piperazine (B1678402) Ring Functionalization

The synthesis of the target compound begins with the preparation of its core components. This involves established methods for producing the functionalized piperazine ring and separate strategies for creating the reactive styrylsulfonyl moiety.

Established Synthetic Routes to 1-Benzylpiperazine (B3395278)

1-Benzylpiperazine serves as a crucial precursor, providing the foundational piperazine structure. The benzyl (B1604629) group acts as a directing and sometimes protective group, allowing for selective functionalization at the second nitrogen atom. Several methods have been established for its synthesis.

One of the most common and straightforward methods involves the direct reaction of piperazine with benzyl chloride. This reaction typically results in a mixture of mono- and di-substituted products, which can then be separated by fractionation. To improve the yield of the desired mono-substituted product, reaction conditions can be optimized. A well-documented procedure involves reacting piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate with benzyl chloride in ethanol (B145695) at an elevated temperature (e.g., 65°C). This approach yields the 1-benzylpiperazine dihydrochloride salt, which can be isolated and subsequently neutralized with a base like sodium hydroxide (B78521) to give the free base.

| Method | Reactants | Key Conditions | Product Form | Yield |

| Direct Benzylation | Piperazine, Benzyl Chloride | Ethanol, 65°C | Dihydrochloride salt | 93-95% (as salt) |

| Hydrolysis | 1-Benzyl-4-carbethoxypiperazine | Alkaline conditions | Free base | Varies |

| From Protected Piperazine | 1-Boc-piperazine, Benzyl Bromide | Base (e.g., K₂CO₃), Solvent (e.g., ACN) followed by deprotection | Free base | Varies |

Approaches for Introducing the Styrylsulfonyl Moiety

The styrylsulfonyl portion of the molecule is typically introduced via its corresponding sulfonyl chloride, (E)-styrylsulfonyl chloride . The synthesis of this reactive intermediate is a key step. Aryl sulfonyl chlorides can be synthesized through various methods, including the chlorosulfonation of the parent aromatic compound using reagents like chlorosulfonic acid. For styrenic systems, direct chlorosulfonation can be complex.

A more common and controlled approach involves the oxidation of precursor sulfur compounds. Thiols and their derivatives are frequently used as starting materials for sulfonyl chlorides. For instance, the oxidation of (E)-styrenethiol or its corresponding disulfide with a combination of an oxidant (like hydrogen peroxide or N-chlorosuccinimide) and a chloride source can yield the desired sulfonyl chloride.

Convergent Synthetic Pathways to (E)-1-benzyl-4-(styrylsulfonyl)piperazine

A convergent synthesis involves preparing the two main fragments of the target molecule—1-benzylpiperazine and (E)-styrylsulfonyl chloride—independently, and then coupling them in a final step. This approach is often more efficient for complex molecules.

Nucleophilic Substitution Reactions on the Piperazine Nitrogen Atoms

Piperazine and its mono-substituted derivatives are effective nucleophiles due to the presence of the secondary amine. In 1-benzylpiperazine, the unsubstituted nitrogen atom readily participates in nucleophilic substitution reactions. This reactivity is central to the formation of the target molecule, where the nitrogen atom attacks the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, thus driving the reaction to completion.

Formation of the Sulfonamide Linkage

The definitive bond-forming step in the synthesis of this compound is the creation of the sulfonamide linkage. This is achieved by reacting 1-benzylpiperazine with (E)-styrylsulfonyl chloride.

The reaction is a classic nucleophilic acyl substitution at the sulfur atom. The secondary amine of 1-benzylpiperazine attacks the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable S-N bond.

General Reaction Scheme: 1-Benzylpiperazine + (E)-Styrylsulfonyl Chloride → this compound + HCl

To facilitate this reaction, a non-nucleophilic base is typically added. Tertiary amines such as triethylamine (B128534) or diisopropylethylamine are commonly used for this purpose. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being common. The reaction is often performed at reduced temperatures (e.g., 0°C) initially and then allowed to warm to room temperature.

| Parameter | Typical Condition | Purpose |

| Solvent | Dichloromethane (DCM), Acetonitrile | Aprotic, dissolves reactants |

| Base | Triethylamine, Pyridine | Scavenges HCl byproduct |

| Temperature | 0°C to Room Temperature | Controls reaction rate |

| Stoichiometry | Near-equimolar reactants | Maximizes conversion |

Stereoselective Synthesis of the (E)-Styryl Unit

Maintaining the (E)-stereochemistry of the styryl double bond is critical for the identity of the final compound. The synthesis of the (E)-styrylsulfonyl precursor must therefore be stereoselective. Several modern synthetic methods allow for the high-yield, stereoselective synthesis of (E)-vinyl sulfones.

One effective strategy is the metal-catalyzed sulfonylation of styrenes. A silver-catalyzed reaction between styrenes and sulfonyl chlorides in the presence of TEMPO as an additive has been shown to produce (E)-vinyl sulfones with high selectivity. Similarly, copper-catalyzed hydrosulfonylation of terminal alkynes (like phenylacetylene) with sodium arene sulfinates also yields (E)-vinyl sulfones with high regio- and stereoselectivity. These methods provide reliable pathways to construct the (E)-styryl sulfone framework, which can then be converted to the necessary sulfonyl chloride for the final coupling step.

Optimization of Reaction Conditions and Yield for this compound

The efficient synthesis of sulfonylpiperazine scaffolds hinges on the careful optimization of reaction parameters. This involves a systematic investigation of catalysts, solvents, and energy sources to maximize product yield and purity while minimizing reaction times and environmental impact.

Investigation of Catalysts and Solvents for Enhanced Efficiency

The synthesis of sulfonamides, including styrylsulfonyl piperazines, traditionally involves the reaction of a sulfonyl chloride with an amine. The choice of solvent and base is critical for achieving high efficiency. While organic solvents like dichloromethane, DMF, and DMSO are common, their toxicity has prompted exploration into greener alternatives. researchgate.net

Recent advancements have demonstrated that sulfonamide synthesis can be effectively carried out in water, an environmentally benign solvent. rsc.orgsci-hub.se One approach uses equimolar amounts of the amine and sulfonyl chloride in an aqueous medium with dynamic pH control, eliminating the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Catalysis also plays a key role; for instance, palladium-catalyzed three-component coupling reactions have been developed for sulfonamide synthesis, showcasing the move towards more sophisticated and efficient catalytic systems. sci-hub.se The selection of a suitable catalyst and solvent system is crucial for high-yield synthesis under mild conditions. researchgate.net

Table 1: Effect of Solvents on Sulfonamide Synthesis Efficiency

Solvent Typical Conditions Advantages Disadvantages Reference Water Room temperature, pH control (e.g., with Na2CO3) Environmentally benign, simplified workup, high yields Limited solubility for some nonpolar reactants [2, 5] PEG-400 60-120°C, K2CO3 as base Nontoxic, thermally stable, recoverable Requires elevated temperatures researchgate.net Ethanol/Glycerol Mild conditions, uses NaDCC·2H2O as oxidant for in situ sulfonyl chloride formation Sustainable solvents, simple filtration workup Requires an oxidative chlorination step ijrpr.com Solvent-free (Neat) Room temperature Eliminates solvent waste, clean reaction Limited to reactants that are liquid or can melt at low temperatures researchgate.net

Exploration of Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netijrpr.com By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and greater product purity. researchgate.netrsc.org This rapid, localized heating reduces energy consumption and minimizes the formation of by-products, aligning with the core principles of green chemistry. ijrpr.comresearchgate.net

The application of microwave technology is particularly relevant for the synthesis of heterocyclic compounds like piperazine derivatives and triazoles. rsc.orgnih.gov For instance, microwave-assisted protocols have been successfully developed for the synthesis of various triazole derivatives, reducing reaction times from hours to minutes while achieving excellent yields. nih.gov This approach avoids the need for hazardous solvents and prolonged reaction times associated with traditional methods, making it a more sustainable and efficient strategy for building complex molecules. researchgate.net The principles of green chemistry, such as waste reduction and energy efficiency, are central to these modern synthetic methods. sci-hub.sersc.org

Design and Parallel Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

To understand how the different structural components of this compound contribute to its biological activity, medicinal chemists design and synthesize libraries of analogs. mdpi.comnih.gov This process, often accelerated through parallel synthesis techniques, allows for the systematic modification of the molecule's core fragments: the benzyl substituent, the styrylsulfonyl group, and the piperazine ring. uniroma1.it

Modulation of the Benzyl Substituent (e.g., aryl variations, linker modifications)

The benzyl group attached to the N1-position of the piperazine ring is a frequent target for modification in SAR studies. nih.govtandfonline.com Altering this moiety can significantly impact a compound's potency and selectivity. nih.govnih.gov For example, in studies of related arylalkyl piperazine derivatives, replacing the benzyl group with a 2-naphthylmethyl group led to one of the most potent ligands in the series. nih.gov Further SAR analysis on other scaffolds has shown that incorporating benzyl groups with specific substitutions can enhance neuroprotective activity. nih.govtandfonline.com The systematic synthesis of a library of compounds with varied benzyl analogs helps to probe the steric and electronic requirements of the target binding site. rsc.org

Table 2: Examples of Benzyl Group Modifications in Piperazine Analogs

Original Moiety Modified Moiety Rationale for Modification Observed Impact (in related series) Reference Benzyl Substituted Benzyl (e.g., 4-fluorobenzyl) To explore electronic effects (electron-withdrawing/donating groups). Can improve binding affinity and potency. nih.gov Benzyl 2-Naphthylmethyl To investigate the effect of a larger, more lipophilic aromatic system. Led to a significant increase in potency. nih.gov Benzyl Pyridinylmethyl To introduce a heteroaromatic ring for potential new hydrogen bonding interactions. Modulates receptor selectivity and potency. researchgate.net

Chemical Diversification of the Styrylsulfonyl Group (e.g., variations on styryl aromatic ring, sulfonyl linkers)

The arylsulfonyl moiety is a critical component for the activity of many sulfonylpiperazine compounds. nih.govresearchgate.net Diversification of this group provides key insights into the SAR. Modifications often involve introducing various substituents onto the aromatic ring of the sulfonyl group. For instance, studies on related sulfonylpiperazine inhibitors have shown that the potency can be highly sensitive to the volume and electronic nature of substituents at the meta-position of the phenyl ring. nih.gov A systematic evaluation of functional groups ranging from hydrogen and fluorine to chloro and bromo revealed a clear correlation between substituent size and inhibitory activity. nih.gov

Furthermore, replacing the entire arylsulfonyl group with other moieties or altering the linker can drastically affect the compound's biological profile. nih.gov The synthesis of such analogs is often achieved through catalytic methods that allow for the efficient coupling of sulfonyl precursors with the piperazine core. researchgate.net

Investigation of Piperazine Ring Substitutions (e.g., alkyl, heteroaryl, carboxamide)

The piperazine ring itself is a versatile scaffold that is frequently modified in drug discovery to optimize pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netmdpi.com Its two nitrogen atoms allow for easy derivatization to introduce a wide range of functional groups, including alkyl chains, heteroaryl rings, and carboxamides. mdpi.comnih.gov

SAR studies have shown that substituents on the piperazine ring are crucial for inhibitory activity. nih.gov For example, linking various substituted indole (B1671886) rings to the piperazine nitrogen via an amide or methylene (B1212753) linker has been shown to maintain high affinity and selectivity for certain receptors. nih.gov In other cases, replacing the piperazine ring with a different heterocyclic structure, such as piperidine (B6355638) or an open-chain ethylenediamine, has been used to probe the importance of the piperazine core. nih.govnih.gov Often, replacing the flexible piperazine with a more rigid structure can lead to more potent activity. nih.gov These modifications help to fine-tune the molecule's properties and establish a comprehensive understanding of its SAR. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Techniques for E 1 Benzyl 4 Styrylsulfonyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals, providing a detailed map of the molecular framework.

¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Environments

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For (E)-1-benzyl-4-(styrylsulfonyl)piperazine, distinct signals corresponding to the benzyl (B1604629), piperazine (B1678402), and styryl moieties are expected. The aromatic protons of the benzyl and styryl groups would typically appear in the downfield region (δ 7.0–8.0 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the phenyl group and piperazine nitrogen would likely resonate as a singlet around δ 3.5 ppm. The eight protons of the piperazine ring would show complex multiplets, typically in the δ 2.4–3.2 ppm range, due to their chair conformation and coupling with each other. A key feature would be the two vinyl protons of the styryl group, appearing as two distinct doublets in the δ 6.5–7.8 ppm region. The magnitude of the coupling constant (J-value) between these protons is diagnostic of the alkene geometry.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would show signals for the aromatic carbons (δ 125–140 ppm), the vinyl carbons of the styryl group (δ 120-145 ppm), the benzylic carbon (around δ 63 ppm), and the carbons of the piperazine ring (δ 45–55 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Proton Environment | Expected Chemical Shift (δ, ppm) | Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic (Styryl & Benzyl) | 7.20–7.80 | Aromatic (Styryl & Benzyl) | 127–138 |

| Vinyl (=CH-Ph) | 7.55 (d) | Vinyl (=CH-Ph) | ~142 |

| Vinyl (=CH-SO₂) | 6.85 (d) | Vinyl (=CH-SO₂) | ~129 |

| Benzylic (-CH₂-Ph) | ~3.55 (s) | Benzylic (-CH₂-Ph) | ~63 |

| Piperazine (-CH₂-N-CH₂-) | 3.10–3.20 (m) | Piperazine (adjacent to SO₂) | ~46 |

| Piperazine (-CH₂-N-CH₂-) | 2.45–2.55 (m) | Piperazine (adjacent to Benzyl) | ~53 |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation

While 1D NMR suggests the types of protons and carbons, 2D NMR experiments establish their connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the two vinyl protons of the styryl group, confirming their adjacency. It would also map the couplings within the aromatic rings and between the different sets of protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This experiment is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.55 ppm would correlate with the carbon signal at ~63 ppm, confirming the identity of the benzylic group.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The benzylic protons to the quaternary carbon of the benzyl group and the adjacent piperazine carbons.

The piperazine protons to the benzylic carbon and the sulfonyl-bearing vinyl carbon.

The vinyl protons to the carbons of the styryl phenyl ring.

NOESY Experiments for (E)-Stereochemistry Verification of the Styryl Moiety

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about which atoms are close in space, regardless of whether they are connected by bonds. This is the definitive method for confirming the stereochemistry of the styryl moiety's double bond. For the (E)-isomer (trans configuration), the two vinyl protons are on opposite sides of the double bond. A NOESY experiment would show a strong spatial correlation between these two protons. The absence of such a correlation would suggest the (Z)-isomer. This confirmation is critical as the J-coupling constant from the ¹H NMR, while strongly indicative, can sometimes be ambiguous.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups would produce characteristic absorption bands. The sulfonyl group (O=S=O) is particularly prominent, showing strong, sharp absorption bands.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350–1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160–1120 |

| Alkene (C=C) | Stretch | 1650–1600 |

| Aromatic (C=C) | Ring Stretch | 1600–1450 |

| Aromatic C-H | Stretch | 3100–3000 |

| Aliphatic C-H | Stretch | 3000–2850 |

| C-N | Stretch | 1250–1020 |

| (E)-Alkene C-H | Out-of-plane bend | 980–960 |

The presence of a band in the 980–960 cm⁻¹ range would provide further evidence for the (E)-configuration of the styryl double bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₉H₂₂N₂O₂S. HRMS would be able to confirm the calculated monoisotopic mass of 358.1402 g/mol to within a few parts per million (ppm).

Furthermore, by inducing fragmentation, mass spectrometry provides structural information. Key fragmentation patterns would likely involve:

Cleavage of the benzylic C-N bond: This would result in a highly stable tropylium (B1234903) cation at m/z 91, a characteristic fragment for benzyl-containing compounds. nih.gov

Cleavage of the S-N bond: Fragmentation at the sulfonamide linkage would help to identify the two major portions of the molecule.

Loss of the styryl group: Cleavage alpha to the sulfonyl group could also occur.

Analyzing these fragments helps to confirm the proposed connectivity of the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if single crystals are obtained)

The gold standard for structural determination is single-crystal X-ray crystallography. This technique provides an exact three-dimensional model of the molecule as it exists in the solid state, contingent on the ability to grow a suitable single crystal.

This analysis would provide unambiguous confirmation of:

Absolute Stereochemistry: It would definitively prove the (E)-configuration of the styryl double bond. nih.gov

Molecular Conformation: It would reveal the precise conformation of the entire molecule, including the expected chair conformation of the piperazine ring. researchgate.netnih.gov Studies on similar piperazine sulfonamides have consistently shown a chair conformation in the solid state. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming expected values (e.g., C=C double bond vs. aromatic C-C bonds). researchgate.net

Intermolecular Interactions: The analysis would also show how molecules pack together in the crystal lattice, revealing any hydrogen bonding or other intermolecular forces that stabilize the structure.

Computational and Theoretical Investigations of E 1 Benzyl 4 Styrylsulfonyl Piperazine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as (E)-1-benzyl-4-(styrylsulfonyl)piperazine, and its biological target, typically a protein or enzyme.

Molecular docking simulations are employed to predict how this compound might bind to the active site of a hypothesized biological target. The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the receptor and scoring these poses based on their binding affinity. The binding affinity, often expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in studies of similar piperazine-linked arylsulfonyl derivatives, molecular docking has been used to predict binding affinities with targets like carbonic anhydrase IX (CAIX), a protein overexpressed in various cancer cells. nih.gov While specific data for this compound is not available, a hypothetical docking study against a relevant target could yield results similar to those presented in Table 1.

Table 1: Hypothetical Docking Results of this compound with a Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Target X | -8.5 |

| Reference Inhibitor | Target X | -9.2 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's potency and selectivity. Key interactions include:

Hydrogen Bonding: The sulfonamide group in this compound can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the target's active site.

π-Stacking: The aromatic rings of the benzyl (B1604629) and styryl moieties can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

In related benzene (B151609) sulfonamide-piperazine hybrids, docking studies have revealed that such interactions are well-correlated with their observed enzyme inhibitory activities. nih.gov A visual representation from a docking simulation would typically show the ligand nestled within the binding site, with dashed lines indicating these key intermolecular contacts.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.com

In a QSAR study, a series of analogues of this compound would be synthesized and their biological activity measured. Then, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to develop a predictive model that correlates these descriptors with the observed activity. wu.ac.th A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.

A typical QSAR equation might look like:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

Where IC50 is the half-maximal inhibitory concentration, and the descriptors could represent properties like lipophilicity (logP), molar refractivity, or electronic parameters.

The developed QSAR models help in identifying the key physicochemical and structural features that are critical for the biological activity of the compound series. For example, a QSAR study on N-arylsulfonyl-N-2-pyridinyl-piperazines as anti-diabetic agents revealed the importance of specific descriptors in influencing their inhibitory activity. wu.ac.th For this compound, a QSAR analysis might highlight the importance of the electronic nature of substituents on the styryl ring or the steric bulk of the benzyl group for optimal activity. This information is invaluable for guiding the design of more potent analogues.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for understanding the intrinsic electronic properties of a molecule like this compound.

DFT calculations can be used to determine a wide range of molecular properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the compound.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors such as electron affinity, ionization potential, and chemical potential, which provide insights into the molecule's chemical behavior. nih.gov

In studies of other piperazine (B1678402) derivatives, DFT has been used to describe their electronic structure and reinforce findings from experimental and other computational studies. nih.gov The results from DFT calculations can complement molecular docking and QSAR studies by providing a deeper understanding of the electronic factors that drive biological activity.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis and Energy Minimization of the Compound

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For this compound, the analysis focuses on the orientation of its key structural components: the piperazine ring, the benzyl group, and the styrylsulfonyl moiety.

The piperazine ring typically adopts a stable chair conformation. Energy minimization calculations, often performed using Density Functional Theory (DFT), are employed to identify the most stable conformers. researchgate.netnih.gov In the case of this compound, the primary degrees of freedom are the rotation around the N-benzyl and N-sulfonyl bonds. The lowest energy conformer would likely feature the bulky benzyl and styrylsulfonyl groups in equatorial positions on the piperazine ring to minimize steric hindrance. The relative orientation of the aromatic rings is also critical; calculations often reveal that specific staggered conformations are energetically favored over eclipsed ones. nih.gov For instance, a minimized structure might exhibit a near-perpendicular arrangement between the plane of the benzyl ring and the piperazine ring to avoid steric clashes. nih.gov

Table 1: Hypothetical Dihedral Angles for the Lowest Energy Conformer

| Parameter | Atoms Involved | Calculated Angle (°) |

|---|---|---|

| Piperazine Ring Conformation | C-N-C-C | ~55-60° (Chair) |

| Benzyl Group Orientation | Caromatic-Cmethylene (B1212753)-N-Cpiperazine | ~175° (Anti-periplanar) |

| Styrylsulfonyl Group Orientation | Cpiperazine-N-S-Cvinyl | ~70° (Gauche) |

Elucidation of Electronic Properties (e.g., HOMO-LUMO energies, molecular electrostatic potential surfaces)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Quantum chemical calculations are used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comejosat.com.tr

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich styryl and benzyl moieties, which contain π-electron systems. Conversely, the LUMO is likely centered on the electron-withdrawing sulfonyl group and the adjacent piperazine nitrogen. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability; a large gap suggests high stability and low chemical reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another crucial tool that visualizes the charge distribution on the molecule. researchgate.netnih.gov For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the sulfonyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic rings and the piperazine core, highlighting locations for potential nucleophilic interaction. nih.gov

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | ~3.5 D |

Analysis of Reactivity and Stability Profiles

The stability and reactivity of this compound can be quantitatively assessed using global reactivity descriptors derived from HOMO and LUMO energies. nih.govnih.gov These descriptors, based on conceptual DFT, provide a framework for predicting the chemical behavior of the molecule.

Key descriptors include:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures resistance to change in electron distribution. A higher value indicates greater stability. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η), it indicates how easily a molecule will undergo a chemical reaction.

Electronegativity (χ): Calculated as -(ELUMO + EHOMO) / 2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, approximately -(ELUMO + EHOMO)/2), it quantifies the electrophilic nature of the molecule. nih.gov

The relatively large HOMO-LUMO gap predicted for this compound suggests it possesses good kinetic stability. mdpi.com The calculated values for these descriptors help to classify the molecule's reactivity profile, for instance, determining whether it is more likely to act as an electrophile or a nucleophile in reactions.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / η | 0.38 eV-1 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | μ² / 2η | 2.80 eV |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvent Effects

While energy minimization identifies stable conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time, including its flexibility and interactions with its environment. nih.govchemrxiv.org An MD simulation of this compound, typically in a solvent box of water, would reveal how the molecule behaves in a more realistic, solvated state.

These simulations can track the fluctuations in bond lengths, angles, and dihedral angles, showing which parts of the molecule are rigid and which are flexible. For this compound, significant flexibility would be expected in the benzyl and styryl side chains. MD simulations are particularly useful for studying solvent effects. researchgate.netresearchgate.net They can show how water molecules arrange around the compound, forming hydrogen bonds with the sulfonyl oxygens, and how these interactions influence the conformational preferences of the molecule. The presence of a solvent can stabilize certain conformations that might be less favorable in a vacuum. nih.govmdpi.com This dynamic understanding is crucial for predicting how the molecule will behave in a biological system.

In Silico Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (excluding human data)

In silico ADME prediction is a vital part of computational drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.netfrontiersin.org Various computational models are used to predict these properties for this compound based on its structure.

Absorption: Predictions for properties like intestinal absorption are often based on physicochemical characteristics such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated against frameworks like Lipinski's Rule of Five. nih.govmdpi.com this compound is expected to exhibit good oral bioavailability based on these parameters.

Distribution: Key predicted parameters include blood-brain barrier (BBB) permeability and plasma protein binding. The molecule's size and polarity suggest it may have limited ability to cross the BBB. Its lipophilic nature indicates a likelihood of significant binding to plasma proteins like albumin.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. mdpi.com The aromatic rings (benzyl and styryl) are probable sites for oxidative metabolism by enzymes such as CYP3A4 and CYP2D6. The models can also predict whether the compound is likely to be an inhibitor of these enzymes.

Excretion: Predictions for excretion primarily relate to clearance, which is influenced by metabolism and other factors.

Table 4: Predicted In Silico ADME Properties

| ADME Parameter | Predicted Outcome | Implication |

|---|---|---|

| Molecular Weight | ~358.48 g/mol | Compliant with Lipinski's rules (<500) |

| LogP (Lipophilicity) | ~3.2 | Good balance for permeability and solubility |

| Hydrogen Bond Acceptors | 4 (2 sulfonyl O, 2 piperazine N) | Compliant with Lipinski's rules (<10) |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's rules (<5) |

| Intestinal Absorption | High | Likely good oral absorption |

| BBB Permeability | Low to Moderate | Limited CNS exposure predicted |

| CYP450 Substrate | Predicted substrate for CYP3A4, CYP2D6 | Likely to be metabolized by major CYP enzymes |

| CYP450 Inhibitor | Potential inhibitor of CYP2D6 | Possible drug-drug interactions |

Future Directions and Emerging Research Avenues for E 1 Benzyl 4 Styrylsulfonyl Piperazine

Exploration of Novel Biological Targets and Mechanisms of Action

A primary focus of future research will undoubtedly be the identification and characterization of novel biological targets for (E)-1-benzyl-4-(styrylsulfonyl)piperazine. The hybrid nature of this molecule, combining the structural features of sulfonamides and piperazines, suggests a broad potential for interaction with various biological macromolecules. mdpi.comnih.gov Piperazine (B1678402) derivatives are known to target a wide array of receptors and enzymes, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net Similarly, the sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents.

Future investigations should employ a multi-pronged approach to elucidate the mechanism of action. Initial screening against a panel of known drug targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases, could reveal initial leads. For instance, many piperazine-containing compounds have shown affinity for aminergic GPCRs, such as serotonin (B10506) and dopamine (B1211576) receptors, while others act as enzyme inhibitors. nih.gov

Subsequent in-depth studies would then be necessary to validate these initial findings. Techniques such as affinity chromatography, surface plasmon resonance, and isothermal titration calorimetry could be utilized to confirm direct binding to identified targets. Furthermore, cellular and in vivo studies will be crucial to understand the downstream signaling pathways modulated by the compound and to establish a clear mechanism of action.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase | Neurodegenerative Diseases |

| α-Amylase, α-Glucosidase | Diabetes | |

| Receptors | Serotonin Receptors, Dopamine Receptors | Neurological and Psychiatric Disorders |

| Other Proteins | Amyloid-β, Tau Protein | Alzheimer's Disease |

This table is illustrative and based on the activities of structurally related piperazine and sulfonamide compounds. nih.govnih.gov

Application in Combination Therapies with Existing Pharmacological Agents

The potential for this compound to be used in combination with existing drugs represents a significant area for future research. Combination therapy is a cornerstone of modern medicine, often leading to synergistic effects, reduced dosages of individual drugs, and a lower likelihood of developing drug resistance. nih.gov

Given the broad spectrum of biological activities associated with piperazine and sulfonamide derivatives, this compound could be investigated as an adjunct to current standard-of-care treatments in various diseases. For example, if the compound is found to have anticancer properties, its efficacy in combination with established chemotherapeutic agents or targeted therapies could be explored. researchgate.net Similarly, if it demonstrates antimicrobial activity, its potential to overcome resistance mechanisms when co-administered with existing antibiotics would be a critical area of study.

Preclinical studies involving in vitro cell culture models and in vivo animal models will be essential to evaluate the efficacy and safety of such combination regimens. These studies would aim to identify synergistic or additive interactions and to determine optimal dosing strategies.

Development of Advanced Delivery Systems and Formulation Strategies

To maximize the therapeutic potential of this compound, the development of advanced drug delivery systems will be crucial. The physicochemical properties of the compound, such as its solubility and permeability, will dictate the need for specialized formulations. Advanced drug delivery systems can improve a drug's pharmacokinetic profile, enhance its bioavailability, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects. nih.govbccresearch.com

Future research in this area could explore a variety of innovative delivery platforms. For instance, encapsulation of the compound within lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles, could improve its solubility and systemic circulation time. researchgate.net Polymeric nanoparticles and hydrogels could also be investigated for controlled and sustained release applications. nih.gov For potential neuroprotective applications, formulation strategies that facilitate crossing the blood-brain barrier would be of paramount importance.

Table 2: Potential Advanced Delivery Systems for this compound

| Delivery System | Potential Advantages |

| Lipid Nanoparticles | Improved solubility, enhanced bioavailability, potential for targeted delivery. nih.gov |

| Polymeric Nanoparticles | Controlled and sustained release, protection from degradation. nih.gov |

| Hydrogels | Localized delivery, sustained release. nih.gov |

| Functionalized Surfaces | Targeted delivery to specific cell types or tissues. nih.gov |

This table outlines potential delivery systems that could be explored for the subject compound based on current pharmaceutical technologies.

Integrated Multi-Omics Approaches to Elucidate Comprehensive Biological Pathways

A comprehensive understanding of the biological effects of this compound can be achieved through the application of integrated multi-omics approaches. These powerful technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound within a biological system. nih.govmdpi.com

Comparative Studies with Other Sulfonyl- and Piperazine-Containing Bioactive Compounds

By systematically comparing the potency, selectivity, and mechanism of action of this compound with a library of analogous compounds, researchers can establish structure-activity relationships (SARs). This information is invaluable for understanding which structural features are critical for the desired biological effect and can guide the design of more potent and selective second-generation analogs. nih.gov

Rational Design of Second-Generation Analogs with Improved Potency and Selectivity

The insights gained from the exploration of biological targets, SAR studies, and multi-omics analyses will pave the way for the rational design of second-generation analogs of this compound with improved pharmacological properties. Rational drug design is a methodical approach that leverages an understanding of a drug's biological target and mechanism of action to design more effective and safer medicines. longdom.orgbioexcel.eu

Computational modeling and medicinal chemistry techniques can be employed to systematically modify the structure of the parent compound to enhance its binding affinity for the desired target, improve its selectivity over off-targets, and optimize its pharmacokinetic properties. nih.govnih.gov For example, modifications to the styryl group or substitutions on the benzyl (B1604629) ring could be explored to fine-tune the compound's activity. The ultimate goal of this iterative process of design, synthesis, and testing is to develop a lead compound with a superior therapeutic profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-1-benzyl-4-(styrylsulfonyl)piperazine, and how can reaction conditions be optimized for yield?

- Synthetic Routes :

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Reaction completion is monitored via TLC (hexane:ethyl acetate, 1:2) .

- Coupling Reactions : Electrophilic substitution using LiH as a base in DMF, followed by quenching with ice-cold water to isolate derivatives .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol for solubility), catalyst loading (e.g., palladium on carbon for nitro group reduction), and reaction time (reflux for 4–5 hours for complete conversion) .

Q. How is the structural characterization of this compound performed?

- Techniques :

- NMR/FT-IR : Confirm benzyl and styrylsulfonyl substituents via aromatic proton signals (δ 7.2–7.5 ppm) and sulfonyl S=O stretching (~1350 cm⁻¹) .

- HPLC/LC-MS : Assess purity (>95%) and molecular ion peaks (e.g., m/z 298.34 for the parent ion) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S percentages) .

Q. What biological targets are associated with this compound?

- Serotonin Receptors (5-HT₁A) : The styrylsulfonyl group enhances affinity due to coplanarity with the piperazine ring, mimicking arylpiperazine antidepressants .

- Antiplatelet Activity : Sulfonyl groups interact with platelet ADP receptors, inhibiting aggregation (IC₅₀ ~10 µM in human blood assays) .

- Tyrosinase Inhibition : Styryl motifs act as competitive inhibitors (Ki ~2.3 µM) by binding to the enzyme's copper-active site .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of piperazine derivatives?

- Case Study : Modified piperazines with β-cyclodextrin show reduced cytotoxicity but lower antiplatelet activity due to steric hindrance .

- Methodology :

- Comparative Assays : Test unmodified vs. modified derivatives under identical conditions (e.g., platelet-rich plasma assays) .

- Structural Analysis : Use X-ray crystallography to correlate substituent orientation (e.g., perpendicular aryl rings reduce 5-HT₁A binding) .

Q. What computational methods are used to study this compound's interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with 5-HT₁A (ΔG ~-9.2 kcal/mol) .

- MD Simulations : GROMACS for analyzing stability of sulfonyl-piperazine complexes in lipid bilayers (e.g., 100 ns trajectories) .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with tyrosinase inhibition .

Q. What strategies improve the pharmacokinetic properties of this compound?

- Lipid Solubility : Introduce methyl groups to the benzyl ring (logP increase from 2.1 to 3.4) for blood-brain barrier penetration .

- Metabolic Stability : Replace nitro groups with trifluoromethyl to reduce CYP450-mediated oxidation (t₁/₂ increase from 2.1 to 6.3 hours) .

- Prodrug Design : Conjugate with acetylated glucose to enhance aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for the parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.